1H-Pyrrole, 1-ethyl-2,5-dimethyl-
Description
1H-Pyrrole, 1-ethyl-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C₈H₁₃N. It belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The substitution pattern—ethyl at the 1-position and methyl groups at the 2- and 5-positions—confers distinct physicochemical and biological properties. Pyrrole derivatives are widely studied for their roles in natural product chemistry, material science, and pharmaceutical applications due to their aromaticity and electron-rich structure .
Properties
CAS No. |
5044-19-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-4-9-7(2)5-6-8(9)3/h5-6H,4H2,1-3H3 |
InChI Key |
WIXUFIYVGRNTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl or ethyl groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole, 1-ethyl-2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrrole Derivatives
Structural and Molecular Comparisons
A comparative analysis of structurally related pyrrole derivatives is provided below:
Key Observations :
- Substituent Position : The position of ethyl/methyl groups significantly impacts molecular conformation. For example, steric hindrance in 1-ethyl-2,5-dimethyl-pyrrole may differ from 3-ethyl-2,4-dimethyl-pyrrole due to substituent proximity to the nitrogen atom .
- Molecular Weight : Bulky substituents (e.g., iodophenyl in ) increase molecular weight, affecting solubility and volatility.
Physicochemical Properties
Volatility and Boiling Points
- 1H-Pyrrole, 2,5-dimethyl- (CAS 625-84-3): Vapor pressure (Pvap) = 202.66 kPa at 461.96 K .
- 1H-Pyrrole, 1-ethyl-2,5-dimethyl- : Expected to exhibit lower volatility than 2,5-dimethyl-pyrrole due to the larger ethyl group, which increases molecular weight and reduces vapor pressure .
Melting Points
- 1H-Pyrrole, 1-(4-iodophenyl)-2,5-dimethyl- : Melting point = 82–84°C, influenced by the polar iodophenyl group .
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